1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that features both an indole and a pyridine moiety
Scientific Research Applications
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The resulting intermediate is then treated with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the active sites of proteins, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(2-pyridyl)urea: Similar structure but with a pyridine moiety at the 2-position.
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with a methyl group at the 4-position of the pyridine ring.
1-(1H-indol-3-yl)-3-(3-chloropyridin-2-yl)urea: Similar structure but with a chlorine atom at the 3-position of the pyridine ring.
Uniqueness
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSVOEUCOYTNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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